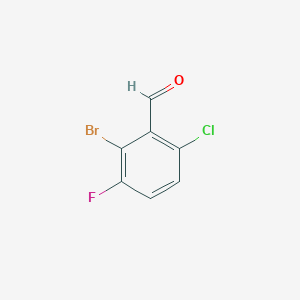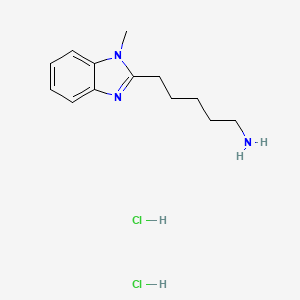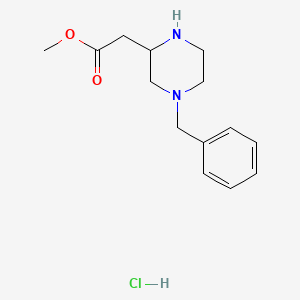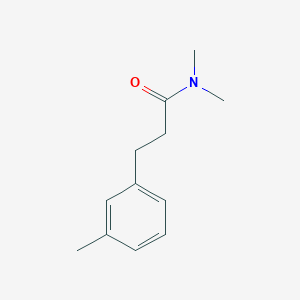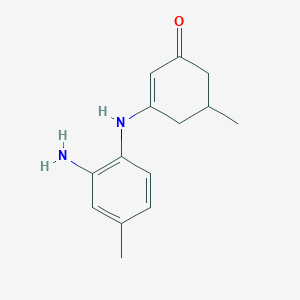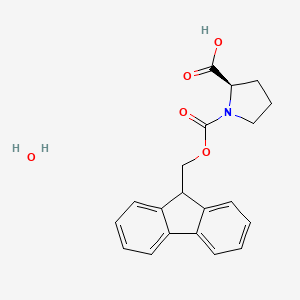
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate, also known as Fmoc-D-proline, is a synthetic amino acid derivative used in the field of biochemistry and biotechnology. It is an important building block in the synthesis of peptides and proteins, and is widely used in the field of peptide and protein research. Fmoc-D-proline is an important tool in the synthesis of peptides and proteins, and has been used in the development of novel drugs, vaccines, and diagnostics.
作用机制
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene works by protecting the amino acid from unwanted reactions during the synthesis of peptides and proteins. The Fmoc group is removed by a base, such as a triethylamine, to reveal the protected amino acid. This process allows for the synthesis of more complex peptides and proteins.
Biochemical and Physiological Effects
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has been shown to have no significant biochemical or physiological effects on humans or animals. It is used as a tool in the synthesis of peptides and proteins, and does not have any direct biochemical or physiological effects.
实验室实验的优点和局限性
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to use reagent, and it is also relatively stable. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is a versatile reagent, and can be used in a variety of peptide and protein synthesis experiments.
However, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene also has some limitations. It is not suitable for use in the synthesis of proteins with disulfide bonds, and it can also be difficult to remove from peptides and proteins. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene can be toxic in large quantities, and must be handled with care.
未来方向
There are several potential future directions for the use of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene. It could be used in the development of novel drugs and therapeutics, as well as in the study of enzyme and receptor interactions. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of more efficient and cost-effective peptide and protein synthesis methods. Finally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of new methods for the detection and quantification of peptides and proteins.
合成方法
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is synthesized through a process known as Fmoc-protection. In this process, the amino acid is first protected by a Fmoc group, which is a fluorenylmethoxycarbonyl group. The Fmoc group is then removed by a base, such as a triethylamine, to reveal the protected amino acid. This process is used to protect the amino acid from unwanted reactions, and to allow for the synthesis of more complex peptides and proteins.
科学研究应用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins, and is also used in the development of novel drugs, vaccines, and diagnostics. N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is also used in the study of enzyme and receptor interactions, and in the development of drugs and therapeutics.
属性
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,22,23);1H2/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXUTMZCBWVAA-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
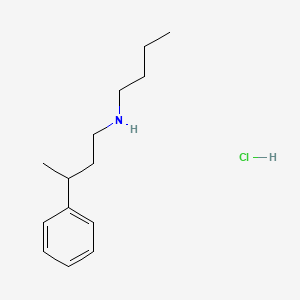
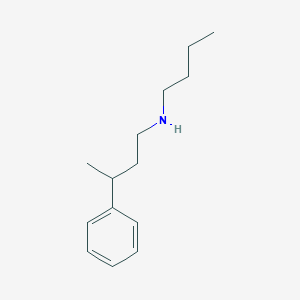
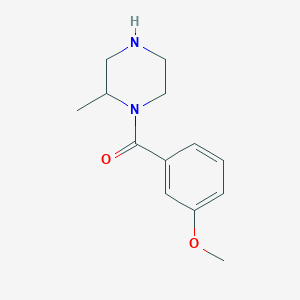
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
